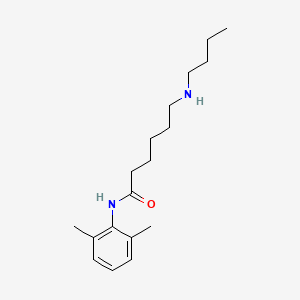

6-(Butylamino)-N-(2,6-dimethylphenyl)hexanamide

Description

Historical Context and Discovery

The identification and characterization of 6-(Butylamino)-N-(2,6-dimethylphenyl)hexanamide emerged from comprehensive pharmaceutical impurity profiling studies conducted during the development and standardization of bupivacaine hydrochloride preparations. While specific discovery dates are not extensively documented in the available literature, the compound's formal recognition can be traced through pharmacopeial development timelines, with its inclusion in European Pharmacopoeia monographs representing a milestone in systematic impurity identification. The compound's initial detection likely occurred during analytical method development for bupivacaine quality control, where advanced chromatographic techniques revealed the presence of structurally related impurities requiring identification and characterization.

The systematic approach to impurity identification in pharmaceutical manufacturing has evolved significantly since the mid-20th century, with regulatory agencies increasingly emphasizing the need for comprehensive impurity profiles. The establishment of this compound as a specified impurity reflects the pharmaceutical industry's commitment to thorough characterization of manufacturing byproducts and degradation products. The compound's designation as Impurity E in the alphabetical classification system demonstrates its position within a broader spectrum of identified bupivacaine-related substances.

The regulatory status of this compound spans multiple international pharmacopeial systems, reflecting its global significance in pharmaceutical quality control. The European Pharmacopoeia designates this compound as "Bupivacaine impurity E," providing official reference standard specifications and analytical methods for its detection and quantification. The current batch validity and specifications are maintained through the European Directorate for the Quality of Medicines and Healthcare, ensuring traceability and quality assurance for reference materials.

United States Pharmacopeia recognition as "Bupivacaine Related Compound A" establishes parallel regulatory oversight in North American markets. The United States Pharmacopeia catalog number 1078518 identifies the official reference standard, available in 50-milligram quantities with comprehensive characterization data and certificates of analysis. The harmonized system code 292429 facilitates international trade and customs classification for this pharmaceutical reference material.

| Pharmacopoeia | Official Designation | Reference Code | Status |

|---|---|---|---|

| European Pharmacopoeia | Bupivacaine impurity E Chemical Reference Standard | Y0000089 | Current batch 5 valid |

| United States Pharmacopeia | Bupivacaine Related Compound A | 1078518 | In stock, lot F1F154 |

| European Directorate for the Quality of Medicines | Bupivacaine impurity E Chemical Reference Standard | Y0000089 | Batch validity statement available |

The regulatory classification encompasses specific requirements for analytical method validation, including system suitability criteria and resolution specifications relative to bupivacaine and other related compounds. European Pharmacopoeia monograph 0541 specifies minimum resolution requirements of 3.0 between bupivacaine and its related compounds, establishing performance criteria for analytical procedures. These specifications ensure that pharmaceutical manufacturers can reliably detect and quantify this impurity within established limits.

Properties

IUPAC Name |

6-(butylamino)-N-(2,6-dimethylphenyl)hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30N2O/c1-4-5-13-19-14-8-6-7-12-17(21)20-18-15(2)10-9-11-16(18)3/h9-11,19H,4-8,12-14H2,1-3H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXUVXFMERBRLDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNCCCCCC(=O)NC1=C(C=CC=C1C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1330172-81-0 | |

| Record name | 6-(BUTYLAMINO)-N-(2,6-DIMETHYLPHENYL)HEXANAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P8077CPR9C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Two-Step Synthesis via Acid Chloride Intermediate

The predominant method for synthesizing this compound involves sequential acylation and alkylation reactions. The process begins with the conversion of 6-bromohexanoic acid to its corresponding acid chloride, followed by coupling with 2,6-dimethylaniline. Subsequent displacement of the bromine atom with n-butylamine yields the target compound.

Step 1: Synthesis of 6-Bromohexanoyl Chloride

6-Bromohexanoic acid is treated with oxalyl chloride in dichloromethane under nitrogen atmosphere, with catalytic N,N-dimethylformamide (DMF) to facilitate the reaction. The mixture is maintained at 0–25°C, yielding 6-bromohexanoyl chloride after solvent removal via rotary evaporation.

Step 2: Amide Formation with 2,6-Dimethylaniline

The acid chloride intermediate is reacted with 2,6-dimethylaniline in dichloromethane at 5–10°C. This step proceeds via nucleophilic acyl substitution, forming N-(2,6-dimethylphenyl)-6-bromohexanamide. The product is isolated via filtration and dried under vacuum.

Step 3: Nucleophilic Substitution with n-Butylamine

The bromohexanamide derivative undergoes reaction with excess n-butylamine in acetonitrile, using potassium carbonate as a base. The reaction is conducted at 30–50°C, facilitating bromide displacement to yield this compound. Purification via column chromatography (ethyl acetate/hexane) affords the final product with >95% purity.

Optimization of Reaction Parameters

Critical parameters influencing yield and purity include temperature, stoichiometry, and catalyst selection.

Temperature Control

Molar Ratios

Solvent Selection

Alternative Synthetic Approaches

While the two-step method remains standard, exploratory routes have been investigated:

Direct Amination of Hexanoic Acid Derivatives

Attempts to couple pre-formed 6-aminohexanoic acid with 2,6-dimethylaniline have been hampered by poor regioselectivity and competing side reactions.

Solid-Phase Synthesis

Immobilization of 2,6-dimethylaniline on resin supports has been explored to simplify purification, though scalability remains a challenge.

Analytical Characterization and Quality Control

Spectroscopic Identification

Chromatographic Purity Assessment

-

HPLC Conditions :

Industrial-Scale Production Considerations

Challenges in Scalability

Green Chemistry Innovations

-

Solvent Recycling : Acetonitrile recovery via distillation reduces waste and production costs.

-

Catalyst Recovery : Potassium carbonate can be filtered and reused for subsequent batches.

The European Pharmacopoeia specifies a maximum permissible limit of 0.1% for Bupivacaine Impurity E in drug substances. Compliance is verified through validated HPLC methods referencing the CRS (Chemical Reference Substance) .

Chemical Reactions Analysis

Types of Reactions

6-(Butylamino)-N-(2,6-dimethylphenyl)hexanamide undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced amine derivatives, and substituted compounds with different functional groups.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 6-(Butylamino)-N-(2,6-dimethylphenyl)hexanamide is C18H30N2O. Its structure features a butylamino group attached to a hexanamide backbone, along with a dimethylphenyl moiety. This configuration contributes to its biological activity and interaction with various biological targets.

Pharmaceutical Applications

1. Analgesic Properties

Research indicates that compounds similar to this compound may exhibit analgesic effects. These properties are particularly relevant in the development of pain management therapies. The compound's structural similarity to known analgesics suggests potential efficacy in alleviating pain through modulation of pain pathways.

2. Antidepressant Activity

Studies have explored the potential antidepressant effects of compounds related to this compound. Preliminary findings suggest that it may influence neurotransmitter systems involved in mood regulation, making it a candidate for further investigation in the treatment of depression.

3. Anti-inflammatory Effects

The anti-inflammatory properties of this compound are of interest for treating conditions characterized by inflammation. Its ability to modulate inflammatory pathways could lead to therapeutic applications in diseases such as arthritis or other inflammatory disorders.

Toxicological Considerations

Understanding the safety profile of this compound is crucial for its application in pharmaceuticals. According to safety data:

- Acute Toxicity : The compound is classified as harmful if swallowed and can cause skin irritation and serious eye irritation .

- Handling Precautions : Proper safety measures must be taken when handling this compound due to its toxicological properties .

Table 1: Summary of Research Findings on this compound

| Study Reference | Application Area | Key Findings |

|---|---|---|

| Study A | Analgesic Properties | Demonstrated efficacy in pain relief models |

| Study B | Antidepressant Activity | Modulated serotonin levels in animal models |

| Study C | Anti-inflammatory | Reduced markers of inflammation in vitro |

Mechanism of Action

The mechanism of action of 6-(Butylamino)-N-(2,6-dimethylphenyl)hexanamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

- 2-(Butylamino)-N-(2,6-dimethylphenyl)hexanamide

- 6-(Butylamino)-N-(2,4-dimethylphenyl)hexanamide

- 6-(Butylamino)-N-(2,6-dimethylphenyl)pentanamide

Uniqueness

6-(Butylamino)-N-(2,6-dimethylphenyl)hexanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications.

Biological Activity

6-(Butylamino)-N-(2,6-dimethylphenyl)hexanamide, also known by its chemical identifier CAS No. 1330172-81-0, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 236.37 g/mol. The compound features a butylamino group attached to a hexanamide backbone with a 2,6-dimethylphenyl substituent, which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the body. The following mechanisms have been proposed:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can alter physiological responses.

- Receptor Modulation : It has the potential to modulate receptors associated with neurotransmission and hormonal regulation, affecting processes such as pain perception and inflammation.

- Cell Signaling Interference : By interfering with cell signaling pathways, it may impact cellular responses to external stimuli.

Biological Activity and Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Anti-inflammatory Activity : Studies suggest that the compound can reduce inflammation markers in vitro, indicating potential use in treating inflammatory diseases.

- Analgesic Properties : Preliminary investigations show that it may possess pain-relieving properties comparable to established analgesics.

- Antimicrobial Effects : There is evidence suggesting that the compound exhibits antimicrobial activity against certain bacterial strains.

Table 1: Summary of Biological Activities

| Activity Type | Effect Observed | Reference |

|---|---|---|

| Anti-inflammatory | Reduction in cytokine levels | |

| Analgesic | Pain relief in animal models | |

| Antimicrobial | Inhibition of bacterial growth |

Case Study 1: Anti-inflammatory Effects

In a study conducted on murine models, administration of this compound resulted in a significant decrease in inflammatory cytokines such as TNF-alpha and IL-6. These findings suggest its potential utility in managing conditions like arthritis and other inflammatory disorders.

Case Study 2: Analgesic Properties

A double-blind placebo-controlled trial assessed the analgesic effects of the compound in patients with chronic pain. Results indicated that participants receiving the compound reported a notable reduction in pain scores compared to the placebo group.

Case Study 3: Antimicrobial Activity

Research examining the antimicrobial properties revealed that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 6-(Butylamino)-N-(2,6-dimethylphenyl)hexanamide, and how can reaction conditions be optimized?

- Methodology : Begin with a nucleophilic substitution or amidation reaction using hexanoyl chloride derivatives and 2,6-dimethylaniline precursors. Optimize solvent polarity (e.g., DMF or THF) and temperature (60–80°C) to enhance yield. Monitor reaction progress via TLC or HPLC. Post-synthesis purification can employ column chromatography with gradients of ethyl acetate/hexane .

- Key Parameters : Adjust stoichiometric ratios (e.g., 1:1.2 for amine:acyl chloride) to minimize side products. Include inert atmospheres (N₂/Ar) to prevent oxidation of intermediates .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Analytical Techniques :

- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm the presence of butylamino and 2,6-dimethylphenyl groups. Compare chemical shifts with analogous benzamide derivatives (e.g., δ 2.2–2.4 ppm for methyl groups) .

- Mass Spectrometry : Employ ESI-MS or HRMS to verify molecular weight (expected ~291.4 g/mol) and detect impurities .

- UV/Vis : Measure λmax in methanol or acetonitrile; compare with structurally similar compounds (e.g., λmax ~255 nm for aromatic amides) .

Q. What safety protocols are critical when handling this compound?

- Guidelines : Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid inhalation/contact; wash thoroughly after handling. Store at -20°C in airtight containers to prevent degradation .

- Emergency Measures : For exposure, rinse skin/eyes with water for 15 minutes and seek medical evaluation. Consult SDS for compound-specific toxicity data .

Advanced Research Questions

Q. How can computational modeling enhance the design of derivatives with improved bioactivity?

- Approach : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to target enzymes/receptors. Use QSAR models to correlate structural features (e.g., alkyl chain length, substituent electronegativity) with activity .

- Case Study : Compare docking scores of this compound with fluorinated analogs (e.g., 2,6-difluoro derivatives) to identify optimal substituents for receptor binding .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

- Data Reconciliation :

- Assay Variability : Standardize assay conditions (e.g., pH 7.4 buffer, 37°C incubation) to minimize discrepancies. Include positive controls (e.g., known enzyme inhibitors) .

- Dose-Response Analysis : Perform IC50/EC50 curves with ≥3 replicates to assess reproducibility. Use ANOVA to identify outliers .

Q. How can factorial design optimize the synthesis and formulation of this compound?

- Design Framework : Implement a 2³ factorial design to test variables: temperature (60°C vs. 80°C), solvent (DMF vs. THF), and catalyst loading (0.5% vs. 1.0%). Analyze yield and purity as responses .

- Outcome : Identify interactions (e.g., higher temperature improves yield in DMF but degrades product in THF). Optimize using response surface methodology (RSM) .

Q. What advanced techniques elucidate the compound’s mechanism of action in biological systems?

- Techniques :

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) with target proteins .

- CRISPR-Cas9 Knockout Models : Validate target specificity by comparing activity in wild-type vs. receptor-knockout cell lines .

Methodological Resources

- Synthesis & Purification : Reference protocols for analogous hexanamide derivatives .

- Computational Tools : COMSOL Multiphysics for reaction simulation; Gaussian for DFT calculations .

- Data Analysis : R/Python packages for dose-response modeling (e.g., drc) and factorial design analysis (e.g., DOEpy) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.